乙酸钠-13C2,d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

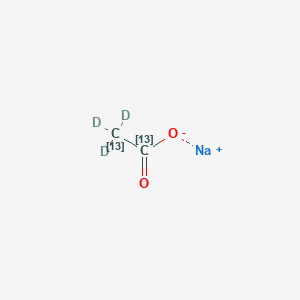

Sodium acetate-13C2,d3, also known as Sodium acetate-13C2,d3, is a useful research compound. Its molecular formula is ¹³C₂D₃NaO₂ and its molecular weight is 87.04. The purity is usually 95%.

BenchChem offers high-quality Sodium acetate-13C2,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium acetate-13C2,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

大脑乙酸转运和代谢速率的评估

乙酸钠-13C2,d3 已在体内用于测量大鼠大脑中乙酸转运和利用的大脑动力学,使用 1H-[13C]-核磁共振光谱。这项研究强调了该化合物在探测星形胶质细胞功能和代谢中的作用,提供了对星形胶质细胞和神经元三羧酸循环通量的见解,这对于理解大脑代谢和功能至关重要 (Patel 等人,2010 年)。

拉曼光谱研究和 DFT 计算

拉曼光谱和密度泛函理论 (DFT) 计算已应用于乙酸钠和乙酸钠-d3 溶液,以研究它们在水和重水中的行为。这项研究提供了有关振动同位素效应和水合相互作用的宝贵数据,有助于我们理解分子相互作用和溶液化学 (Rudolph 和 Irmer,2015 年)。

低温下的超极化研究

已经研究了this compound 的超极化 13C 自旋,以了解它们在不同磁场强度下的寿命,揭示了该化合物在增强核磁共振 (NMR) 成像技术中的潜力。这项研究对于开发更有效的动态核极化 (DNP) 方法至关重要,并且可能影响医学成像和分子研究 (Niedbalski 等人,2018 年)。

水溶液乙酸钠的研究

已经通过 X 射线散射和 DFT 探索了水溶液乙酸钠的结构,揭示了对溶液中乙酸钠的水合和相互作用的详细见解。此类研究对于理解溶剂化现象和设计更好的工业和药物制剂非常重要 (Wang 等人,2020 年)。

提高太阳能电池性能

研究将乙酸钠用作量子点敏化光电极制造中的添加剂,证明了其在提高太阳能电池效率方面的应用。这突出了this compound 在可再生能源技术和材料科学研究中的潜力 (Liu、Chen 和 Lee,2016 年)。

安全和危害

Sodium acetate-13C2,d3 should be handled with personal protective equipment and face protection. Adequate ventilation is necessary during handling to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is also advised to avoid dust formation . The compound can form an explosive mixture with air, and fine dust dispersed in air may ignite .

作用机制

Target of Action

Sodium acetate-13C2,d3 is a labeled form of sodium acetate, where two carbon atoms are replaced by carbon-13 isotopes and three hydrogen atoms are replaced by deuterium . The primary targets of sodium acetate, and by extension Sodium acetate-13C2,d3, are enzymes and proteins involved in metabolic pathways, particularly those related to the acetate metabolism .

Mode of Action

Sodium acetate-13C2,d3, like its unlabeled counterpart, is involved in the donation of acetyl groups in various biochemical reactions. The compound interacts with its targets by providing an acetyl group, which can be incorporated into other molecules during metabolic processes . The presence of carbon-13 and deuterium labels allows for the tracking of these acetyl groups in metabolic studies .

Biochemical Pathways

Sodium acetate-13C2,d3 is involved in several biochemical pathways. It plays a crucial role in the citric acid cycle (also known as the Krebs cycle), where it provides acetyl groups for the formation of acetyl-CoA . It is also involved in the synthesis of fatty acids and cholesterol, and the metabolism of amino acids .

Pharmacokinetics

The pharmacokinetics of Sodium acetate-13C2,d3 are similar to those of regular sodium acetate. After administration, it is rapidly absorbed and distributed throughout the body . The compound is metabolized primarily in the liver, where it participates in various metabolic pathways . The labeled acetyl groups can be traced in metabolic products, allowing for detailed pharmacokinetic studies .

Result of Action

The action of Sodium acetate-13C2,d3 at the molecular and cellular level results in the production of various metabolites, depending on the specific metabolic pathway involved . These metabolites can include substances like acetyl-CoA, fatty acids, and amino acids . The labeled acetyl groups from Sodium acetate-13C2,d3 can be traced in these metabolites, providing valuable information about metabolic processes .

Action Environment

The action, efficacy, and stability of Sodium acetate-13C2,d3 can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other metabolites, and the specific enzymatic activity within cells .

生化分析

Biochemical Properties

Sodium acetate-13C2,d3 plays a crucial role in biochemical reactions. It is often used as a source of acetate ion in biological systems . The acetate ion can interact with various enzymes and proteins, participating in numerous biochemical reactions. For instance, it can be utilized by acetyl-CoA synthetase to produce acetyl-CoA, a key molecule in metabolism .

Cellular Effects

In cellular processes, Sodium acetate-13C2,d3 can influence cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the acetate ion derived from Sodium acetate-13C2,d3 can serve as a substrate for histone acetylation, thereby influencing gene expression .

Molecular Mechanism

At the molecular level, Sodium acetate-13C2,d3 exerts its effects through its acetate ion. The acetate can bind to enzymes like acetyl-CoA synthetase, facilitating the conversion of acetate into acetyl-CoA . This process involves enzyme activation and can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Sodium acetate-13C2,d3 can change over time in laboratory settings. It is stable under standard conditions, but its effects on cellular function may vary depending on the duration of exposure

Dosage Effects in Animal Models

The effects of Sodium acetate-13C2,d3 can vary with different dosages in animal models

Metabolic Pathways

Sodium acetate-13C2,d3 is involved in several metabolic pathways. The acetate ion it provides can be incorporated into the TCA cycle via acetyl-CoA . It can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Sodium acetate-13C2,d3 is transported and distributed within cells and tissues via various mechanisms. The acetate ion can passively diffuse across cell membranes, and it can also be actively transported by certain transporters .

Subcellular Localization

The subcellular localization of Sodium acetate-13C2,d3 and its acetate ion is widespread due to its small size and charge, which allow it to cross biological membranes . It can be found in various compartments or organelles, depending on the cell type and physiological conditions.

属性

IUPAC Name |

sodium;2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-SZRYOQPCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)